molecular formula C14H21N3O B13020033 1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B13020033
M. Wt: 247.34 g/mol
InChI Key: JEVROWSWKKOMCI-UHFFFAOYSA-N
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Description

1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone ( 1352500-71-0) is a high-purity piperidine-based chemical building block with a molecular formula of C14H21N3O and a molecular weight of 247.34 g/mol. This compound is part of the piperidine derivative family, which is one of the most significant synthetic fragments for designing new active compounds in the pharmaceutical industry . Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, highlighting their critical role in medicinal chemistry and drug discovery . This specific molecule features a complex structure combining pyridine and piperidine rings, making it a valuable intermediate for researchers exploring novel biologically active substances. Piperidine derivatives are frequently investigated for their potential in various therapeutic areas. The structural motifs present in this compound are commonly found in molecules studied for their interactions with biological targets . As a sophisticated organic building block, it enables medicinal chemists to develop and optimize lead compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to comply with all applicable laws and regulations concerning the handling and use of this chemical.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-[2-[2-(dimethylamino)pyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C14H21N3O/c1-11(18)17-10-5-4-8-13(17)12-7-6-9-15-14(12)16(2)3/h6-7,9,13H,4-5,8,10H2,1-3H3

InChI Key

JEVROWSWKKOMCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=C(N=CC=C2)N(C)C

Origin of Product

United States

Preparation Methods

Pyridine Intermediate Preparation

A common precursor is 1-(2-chloropyridin-3-yl)ethanone, synthesized by chlorination of 3-acetylpyridine or related derivatives. This intermediate is crucial for subsequent nucleophilic substitution with dimethylamine to introduce the dimethylamino group at the 2-position of the pyridine ring.

Typical procedure:

  • React 3-acetylpyridine with a chlorinating agent (e.g., POCl3) under reflux to yield 1-(2-chloropyridin-3-yl)ethanone.
  • Purify by extraction and chromatography.

Introduction of Dimethylamino Group

The 2-chloropyridin-3-yl ethanone intermediate undergoes nucleophilic aromatic substitution with dimethylamine:

  • Mix 1-(2-chloropyridin-3-yl)ethanone with excess dimethylamine in a polar aprotic solvent such as DMF.
  • Heat under microwave irradiation or conventional reflux (90–120 °C) for 15–20 minutes to facilitate substitution.
  • Workup includes aqueous extraction, washing, drying, and purification by column chromatography.

This step yields 1-(2-(2-(dimethylamino)pyridin-3-yl))ethanone.

Final Acetylation

The piperidine nitrogen is acetylated to form the ethanone group:

  • Treat the piperidinyl intermediate with acetyl chloride or acetic anhydride in an inert solvent like toluene.
  • Use triethylamine as a base to scavenge HCl.
  • Stir under reflux for several hours.
  • Remove solvent under reduced pressure and purify by recrystallization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Chlorination of 3-acetylpyridine POCl3, reflux 100–110 4–6 hours 85–90 Produces 1-(2-chloropyridin-3-yl)ethanone
Nucleophilic substitution with dimethylamine Dimethylamine, DMF, microwave irradiation 90–120 15–20 minutes 75–80 Microwave accelerates reaction
Piperidine ring introduction Piperidine, NaBH4, ethanol, N2 atmosphere <30 4 hours 80–85 Controlled temperature critical
Acetylation Acetyl chloride, triethylamine, toluene Reflux (~110) 3–5 hours 78–82 Base neutralizes HCl byproduct

Research Findings and Optimization

  • Microwave-assisted synthesis significantly reduces reaction times for nucleophilic substitution steps while maintaining high yields and purity.
  • Use of inert atmosphere (nitrogen) during reduction steps prevents oxidation and side reactions.
  • Temperature control below 30 °C during reduction with sodium borohydride is essential to avoid decomposition.
  • Purification by column chromatography using 15% ethyl acetate in hexane provides high-purity intermediates.
  • Recrystallization from ethyl acetate/methanol mixtures enhances final product crystallinity and yield.

Comparative Notes on Related Compounds

Compounds structurally related to this compound, such as those with diisopropylamino or other amine substitutions on the pyridine ring, follow similar synthetic routes but may require adjustments in reaction conditions due to steric and electronic effects.

Compound Name Key Differences Impact on Synthesis
This compound Dimethylamino substituent Standard nucleophilic substitution
1-(2-(2-(Diisopropylamino)pyridin-3-yl)piperidin-1-yl)ethanone Bulkier diisopropylamino group May require longer reaction times or higher temperatures
2-(2-(Cyclopropylamino)pyridin-3-yl)piperidine Cyclopropyl group alters sterics Different reactivity, possible alternative routes

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are compared below, focusing on pharmacological activity, physicochemical properties, and synthetic strategies.

Table 1: Structural and Functional Analogs

Compound Name Key Structural Features Pharmacological Activity Physicochemical Properties Reference
1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone Pyridine (2-dimethylamino), piperidine, ethanone Not reported (inferred: potential CNS or enzyme modulation) Molecular weight: ~277.35 g/mol (estimated); LogP: ~1.5 (predicted)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Tetrazole ring instead of pyridine Antibacterial and antifungal activity (e.g., compound 28 against S. aureus) Higher polarity due to tetrazole; LogP: 1.8–2.5
UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] Piperazine, trifluoromethyl, pyridine Anti-T. cruzi activity (CYP51 inhibition) LogP: ~4.2 (trifluoromethyl enhances lipophilicity)
1-(3-(Piperidin-1-yl)phenyl)ethanone Piperidine linked to phenyl-ethanone No reported activity; used as intermediate Density: 1.052 g/cm³; Boiling point: 124–125.5°C (0.5 Torr)
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone Methoxy and methyl on pyridine Intermediate in drug discovery Molecular weight: 248.32 g/mol; SMILES: COc1cc(C)c(C2CCCCN2C(C)=O)cn1

Pharmacological Activity

  • Antimicrobial analogs : Tetrazole-based derivatives (e.g., 28 ) exhibit broad-spectrum activity, likely due to hydrophobic interactions with microbial enzymes . In contrast, UDO and UDD target T. cruzi via CYP51 inhibition, leveraging trifluoromethyl groups for enhanced binding .
  • Role of substituents: The dimethylamino group in the target compound may improve solubility compared to lipophilic groups (e.g., trifluoromethyl in UDO) while retaining affinity for amine-sensitive targets .

Physicochemical Properties

  • Isomerization: Pyridine-piperidine-ethanone analogs (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) exhibit amide bond isomerization, impacting conformational stability .

Key Research Findings and Gaps

Enzyme inhibition: The dimethylamino group’s electron-donating properties could modulate CYP or kinase binding, analogous to UDO’s trifluoromethyl group .

Synthetic challenges: Introducing a dimethylamino group on pyridine may require protective strategies to avoid side reactions, as seen in oxadiazole synthesis .

Biological Activity

1-(2-(2-(Dimethylamino)pyridin-3-yl)piperidin-1-yl)ethanone, often referred to as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure that includes a dimethylamino group and a piperidine ring, which are known for their roles in various biological processes.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2C_{15}H_{20}N_{2} with a molecular weight of approximately 244.34 g/mol. Its structural components suggest potential interactions with biological targets, particularly in the central nervous system and metabolic pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which are crucial for reducing oxidative stress in cells. For instance, studies have demonstrated that pyridine derivatives can inhibit lipid peroxidation and scavenge free radicals effectively .
  • Antimicrobial Properties : Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. Certain analogs demonstrated notable efficacy against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 75 to 150 µg/mL .

Antioxidant Activity

A study conducted on pyridine derivatives highlighted their ability to act as antioxidants. The evaluation involved measuring the absorbance changes at specific wavelengths to determine the effectiveness of these compounds compared to standard antioxidants like Trolox. The results indicated that certain derivatives exhibited high antioxidant activity, with percentages ranging from 71% to 82% inhibition .

CompoundIC50 (µM)Activity Level
Compound A1.1High
Compound B10.7Moderate
Compound C>100Low

Antimicrobial Activity

In vitro tests assessed the antimicrobial potential of various pyridine derivatives against common pathogens. The results showed that some compounds were effective against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial activity.

PathogenMIC (µg/mL)
Bacillus subtilis75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

Case Studies

Several case studies have reported the pharmacological effects of compounds structurally related to this compound:

  • Neuropharmacological Effects : A study exploring the effects of dimethylamino-pyridine derivatives on neurotransmitter systems indicated potential anxiolytic and antidepressant-like effects in animal models. The mechanism was attributed to modulation of serotonin and dopamine pathways.
  • Cancer Research : Research has also focused on the cytotoxic effects of similar compounds on cancer cell lines. Certain derivatives were found to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents.

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